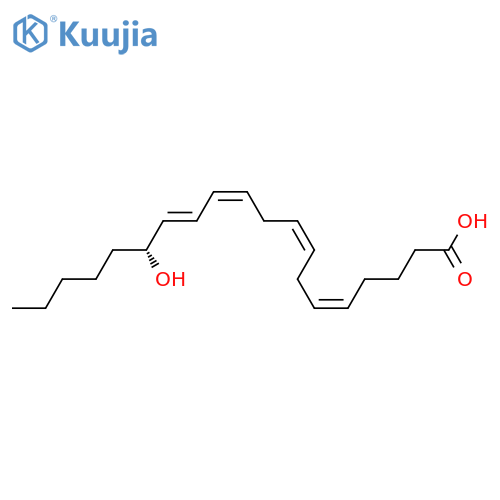

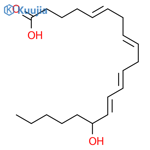

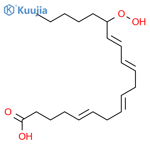

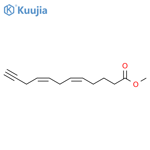

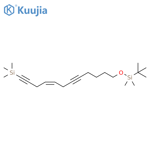

Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs

,

Journal of the Chemical Society,

1985,

(22),

1580-1